molecular formula C14H11BrFNO B404997 N-(4-bromo-2-methylphenyl)-2-fluorobenzamide CAS No. 330469-20-0

N-(4-bromo-2-methylphenyl)-2-fluorobenzamide

Cat. No.: B404997
CAS No.: 330469-20-0
M. Wt: 308.14g/mol
InChI Key: CFHWPECZNCQHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 2-position on the phenyl ring, along with a fluorine atom on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-fluorobenzamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenylamine, is subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-2-methylphenylamine.

    Fluorination: The brominated product is then reacted with a fluorinating agent such as potassium fluoride in the presence of a catalyst like cesium carbonate to introduce the fluorine atom.

    Amidation: The final step involves the reaction of the fluorinated intermediate with benzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium hydride, dimethylformamide, and nucleophiles like amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of N-(4-substituted-2-methylphenyl)-2-fluorobenzamide derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, leading to inhibition or activation of the target’s function. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide
  • N-(4-bromo-2-methylphenyl)-3-furamide
  • N-(4-bromophenyl)acetamide

Uniqueness

N-(4-bromo-2-methylphenyl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c1-9-8-10(15)6-7-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHWPECZNCQHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258439
Record name N-(4-Bromo-2-methylphenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330469-20-0
Record name N-(4-Bromo-2-methylphenyl)-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330469-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2-methylphenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.